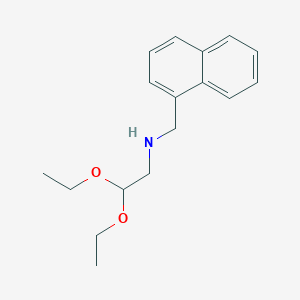
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is an organic compound with the molecular formula C17H23NO2 This compound is characterized by the presence of a naphthalene ring attached to an ethanamine backbone, which is further substituted with two ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE typically involves the reaction of naphthalen-1-ylmethylamine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale chromatography or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features but different functional groups.
2,2-diethoxyethanamine: A simpler analog with similar ethoxy substitution but lacking the naphthalene ring.
Uniqueness
(2,2-DIETHOXYETHYL)-NAPHTHALEN-YLMETHYL-AMINE is unique due to the presence of both the naphthalene ring and the ethoxy-substituted ethanamine backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
2,2-diethoxy-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C17H23NO2/c1-3-19-17(20-4-2)13-18-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,17-18H,3-4,12-13H2,1-2H3 |
Clave InChI |
RSQQOWTUKNFYLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CNCC1=CC=CC2=CC=CC=C21)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
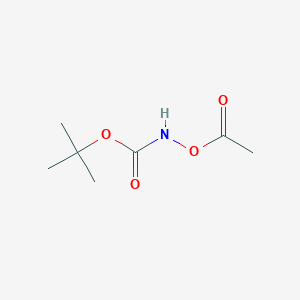
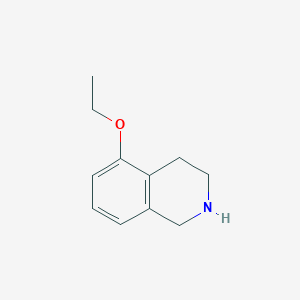
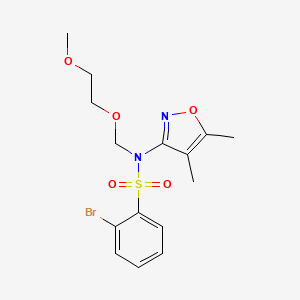
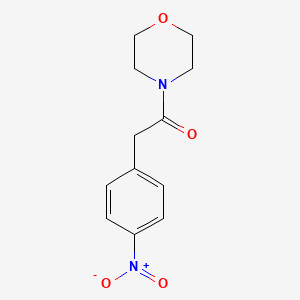
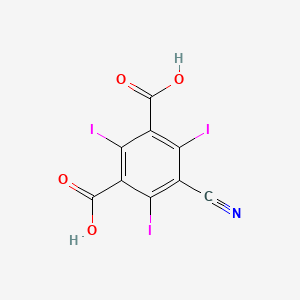
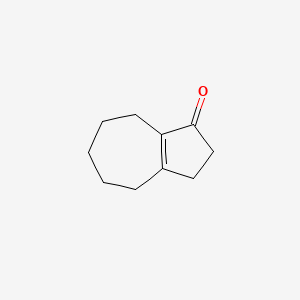
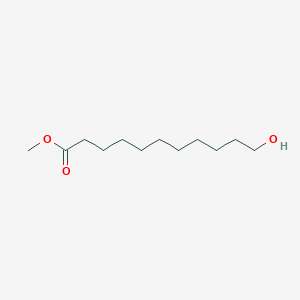
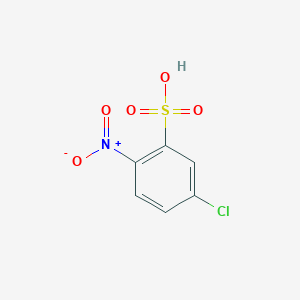
![4-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B8761148.png)
![4-Methyl-2-[(2-methylprop-2-en-1-yl)oxy]aniline](/img/structure/B8761156.png)
![Ethyl 5-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B8761161.png)
![Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester](/img/structure/B8761173.png)
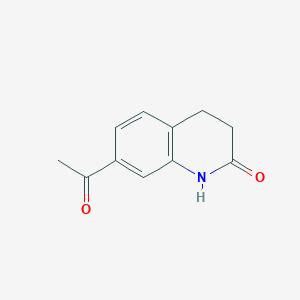
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8761183.png)
